Thiopeptin BA
Description
Properties
CAS No. |
37339-66-5 |
|---|---|
Molecular Formula |
C71H84N18O18S6 |
Molecular Weight |
1669.9 g/mol |
IUPAC Name |
2-[2-[[2-[(11Z)-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,40,46-trimethyl-43-methylidene-6,9,16,28,38,41,44,47-octaoxo-37-propan-2-yl-23-sulfanylidene-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,54,57-undecaen-51-yl]-1,3-thiazole-4-carbonyl]amino]prop-2-enoylamino]prop-2-enoic acid |
InChI |
InChI=1S/C71H84N18O18S6/c1-14-37-63-82-43(22-109-63)59(100)88-52(70(13,106)34(12)92)66-84-45(24-112-66)62(108)87-48-33(11)107-68(105)40-19-36(31(9)90)35-15-16-38(50(93)49(35)78-40)77-46(25(2)3)60(101)75-28(6)54(95)72-26(4)53(94)73-29(7)56(97)89-71(69-85-44(23-113-69)58(99)86-47(32(10)91)61(102)80-37)18-17-39(79-51(71)41-20-111-65(48)81-41)64-83-42(21-110-64)57(98)74-27(5)55(96)76-30(8)67(103)104/h14-16,19-21,23-25,28-29,31-34,38-39,43,46-48,50-52,77,79,90-93,106H,4-5,8,17-18,22H2,1-3,6-7,9-13H3,(H,72,95)(H,73,94)(H,74,98)(H,75,101)(H,76,96)(H,80,102)(H,86,99)(H,87,108)(H,88,100)(H,89,97)(H,103,104)/b37-14- |
InChI Key |
XLCGNZQPUQXSOY-JAVCYFNSSA-N |
SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=S)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)O)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
Isomeric SMILES |
C/C=C/1\C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=S)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)O)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
Canonical SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=S)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)O)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
Synonyms |
thiopeptin B |
Origin of Product |
United States |
Origin, Isolation, and Structural Elucidation of Thiopeptin Ba
Microbial Producers and Natural Habitats of Thiopeptin (B1257131) BA and Analogs
Thiopeptin BA and its related compounds are produced by specific microorganisms, primarily found in certain natural environments.
Streptomyces tateyamensis as a Source Organism
The primary source organism identified for the production of thiopeptins, including thiopeptin B (often referred to as this compound), is Streptomyces tateyamensis. nih.govwikipedia.orgnih.govasm.orgnih.gov This bacterium species was isolated from the marine sponge Haliclona, collected from the Pacific coastline near Tateyama in the Chiba prefecture of Japan. wikipedia.org Streptomyces tateyamensis ATCC 21389 is specifically noted as a known producer of thiopeptin. doi.org
Isolation Methodologies for this compound Components
The isolation of thiopeptin components from the producing organism involves a series of extraction and purification steps. Thiopeptins are sulfur-containing peptide antibiotics. nih.govnih.gov The components, including the major component thiopeptin B and minor components (thiopeptins A1 to A4), are typically isolated by solvent extraction from the mycelium of Streptomyces tateyamensis. nih.govnih.gov Following extraction, chromatography on silica (B1680970) gel is employed, using various ratios of chloroform (B151607) and methanol (B129727) as elution solvents to separate the different components. nih.govnih.gov Crude crystalline thiopeptin can be precipitated by adding n-hexane to a concentrated extract and allowing it to settle. asm.org Further purification can be achieved by dissolving the prepared components in warm acetone (B3395972) and crystallizing them to obtain a pure crystalline form. asm.org
Comprehensive Structural Analysis of this compound
Determining the complete structure of complex molecules like this compound requires a combination of analytical techniques, evolving from early chemical methods to advanced spectroscopic approaches.
Early Approaches to Structural Determination (e.g., Degradation Studies)
Historically, the structural elucidation of complex natural products, including thiopeptides, often involved degradation studies. cardiff.ac.ukmdpi.comnih.gov This approach entails breaking down the molecule into smaller, more manageable fragments, whose structures can then be determined individually. cardiff.ac.ukmdpi.comnih.gov Analysis of these fragments provides clues about the connectivity of the original molecule. For example, acid hydrolysis of thiopeptin components has yielded amino acids such as valine, threonine, cysteine, and alanine, indicating their presence within the peptide structure. nih.govnih.govasm.org Degradation studies were a primary method for initial structural assignments of thiopeptides like thiostrepton (B1681307). mdpi.comnih.gov
Application of Advanced Spectroscopic Techniques
Modern structural analysis heavily relies on advanced spectroscopic methods that provide detailed information about the molecular structure without requiring degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique widely used for determining the structure and conformation of organic molecules, including complex natural products like this compound. cardiff.ac.ukmdpi.comnih.govnih.govjst.go.jpaau.dkmdpi.com NMR provides information about the types, numbers, and connectivity of atoms within a molecule based on their nuclear spins in a magnetic field. aau.dknih.gov
Mass Spectrometry for Molecular Mass and Fragment Analysis
Mass spectrometry plays a vital role in the structural characterization of this compound by providing precise information about its molecular mass and yielding characteristic fragment ions upon dissociation. This fragmentation pattern is invaluable for deducing the connectivity of the various amino acid residues and modified moieties within the peptide structure.
For Thiopeptin B (CID 16132295), the molecular formula is C71H84N18O18S6, and its monoisotopic mass is computed to be 1668.4535249 Da. nih.govuni.lu Mass spectrometry allows for the detection of the intact molecule and its protonated or cationized forms (adducts), providing experimental confirmation of the molecular weight. Predicted collision cross-section values for various adducts, such as [M+H]+, [M+Na]+, [M+NH4]+, and [M+K]+, have been calculated, aiding in their identification and analysis in mass spectrometry experiments. uni.lu
While specific detailed fragment analysis data for this compound from the search results is limited, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a standard technique used to generate fragment ions. Analysis of the m/z values of these fragments provides crucial information about the substructures present and their arrangement within the molecule. Studies on related thiopeptides, such as siomycin (B576535) congeners, demonstrate the utility of MS2 fragmentation spectra in identifying diagnostic fragments corresponding to specific cleavages within the molecule. nih.gov
Below is a table summarizing the computed mass information for Thiopeptin B (CID 16132295):
| Property | Value | Unit | Source |
| Molecular Formula | C71H84N18O18S6 | - | PubChem |
| Monoisotopic Mass | 1668.4535249 | Da | PubChem |
| Computed Mass | 1669.9 | g/mol | PubChem |
Predicted Collision Cross Section (CCS) for Thiopeptin B (CID 16132295) Adducts:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 1669.4608 | 344.7 |
| [M+Na]+ | 1691.4427 | 353.9 |
| [M+NH4]+ | 1686.4873 | 350.6 |
| [M+K]+ | 1707.4167 | 351.0 |
| [M-H]- | 1667.4462 | 348.9 |
| [M+Na-2H]- | 1689.4282 | 355.1 |
Note: Predicted CCS values are calculated using CCSbase. uni.lu
Elucidation of Macrocyclic Core and Tail Features in this compound
This compound, like other thiopeptides, possesses a characteristic structural architecture defined by a central nitrogen-containing six-membered ring, which serves as a scaffold for at least one macrocycle and a tail. nih.govmdpi.comresearchgate.net These structures are heavily modified with various dehydroamino acids and azole rings, such as thiazoles, oxazoles, and thiazolines. nih.govmdpi.com
The macrocyclic ring is a prominent feature of thiopeptides, and its size can vary, influencing the molecule's biological activity. mdpi.comillinois.edu The macrocycle in thiopeptides often incorporates multiple thiazole (B1198619) and dehydroamino acid residues, contributing to the molecule's structural rigidity. nih.govmdpi.com
Stereochemical Assignment Methodologies for this compound
Determining the stereochemistry of thiopeptides, including this compound, has presented significant challenges due to their complex and highly modified structures and the difficulty in obtaining suitable crystals for X-ray diffraction analysis for many members of this class. nih.govmdpi.com
Various methodologies have been employed to assign the stereochemistry of thiopeptides. One approach involves drawing analogies with the known configurations of structurally similar isolated compounds. nih.govmdpi.com Amino acid analysis of hydrolysis products can provide information about the constituent amino acids and their chirality. nih.govmdpi.com Isotopic labeling experiments, where labeled amino acid precursors are fed to the producing organism, can also aid in understanding the biosynthetic pathway and inferring stereochemistry. nih.govmdpi.com
NMR spectroscopy is a powerful tool for conformational analysis and can provide insights into the relative stereochemistry of adjacent residues through coupling constants and NOE correlations. nih.govmdpi.com Chiral capillary electrophoresis has also been utilized for the stereochemical assignment of certain thiopeptides. mdpi.com
In some cases, the total synthesis of the molecule or specific fragments has been undertaken. Comparison of the spectroscopic data and properties of the synthetic compound with the naturally isolated product can serve as a definitive confirmation of both connectivity and stereochemistry. nih.govmdpi.com This strategy, which may involve comparing synthetic fragments with degradation products, has been valuable in resolving structural ambiguities. mdpi.com Techniques like Marfey derivatization, commonly used for determining the absolute configuration of amino acids, are also relevant methodologies in peptide chemistry that could be applied to the analysis of thiopeptide hydrolysis products. uni-saarland.de
Ribosomal Synthesis of Thiopeptide Precursor Peptides
Thiopeptide biosynthesis initiates with the ribosomal synthesis of a linear precursor peptide. nih.govmdpi.compsu.eduwikipedia.orgias.ac.innih.govasm.org These precursor peptides are typically 50-60 amino acids in length and are encoded by structural genes within bacterial gene clusters. ias.ac.inasm.org The precursor peptide is bipartite, consisting of an N-terminal leader peptide and a C-terminal structural or core peptide. nih.govmdpi.compsu.eduias.ac.innih.govnih.govresearchgate.net The structural peptide contains the amino acid sequence that will form the mature thiopeptide backbone. mdpi.comias.ac.in
The genes encoding thiopeptide precursor peptides have been identified through bioinformatics and genome mining efforts. nih.govmdpi.comias.ac.inscienceopen.comillinois.edu In all characterized cases, the amino acid sequence predicted from the structural gene perfectly matches the expected sequence of the thiopeptide backbone. nih.govmdpi.compsu.eduillinois.edu For instance, the gene tpnA in Streptomyces tateyamensis was identified as encoding the precursor peptide for thiopeptins, including this compound. nih.gov The structural peptide sequence encoded by tpnA was found to be in agreement with the post-translationally modified this compound backbone. asm.orgnih.gov
Identification and Characterization of Structural Genes
Post-Translational Modification (PTM) Mechanisms
The structural complexity of thiopeptides arises from a series of precisely orchestrated post-translational modifications applied to the ribosomally synthesized precursor peptide. nih.govnih.govnih.govwikipedia.orgnih.govias.ac.in These modifications include the formation of thiazole and oxazole (B20620) rings, dehydroamino acids, and the characteristic central nitrogen heterocycle. nih.govnih.govwikipedia.orgnih.govnih.gov
The maturation of this compound involves a suite of enzymes encoded within the biosynthetic gene cluster. nih.govnih.govmdpi.comias.ac.inscienceopen.comnih.govillinois.edu These enzymes catalyze the various modifications that transform the linear precursor peptide into the complex macrocyclic structure of this compound. Key enzymatic activities include cyclodehydration, dehydrogenation, dehydration, and cyclization. nih.govwikipedia.orgscienceopen.comillinois.edu For example, cyclodehydratase/dehydrogenase complexes are involved in the formation of thiazole and thiazoline (B8809763) rings from cysteine residues. nih.gov Dehydratase pairs are responsible for generating dehydroamino acid residues from serine and threonine. nih.gov Enzymes like TpnL, identified in the thiopeptin biosynthetic gene cluster, are involved in specific modifications, such as the reduction of a dehydropiperidine ring to a piperidine (B6355638) ring, which is a characteristic feature of some thiopeptins. nih.gov
The formation of the distinctive structural motifs in this compound involves a series of enzymatic reactions acting on specific residues within the structural peptide.
The formation of dehydroamino acids, such as dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), is a crucial step in thiopeptide biosynthesis, including that of this compound. nih.govnih.govwikipedia.orgnih.govnih.govpnas.orgpnas.orgwikipedia.orgacs.orgacs.org These non-proteinogenic amino acids are generated by the dehydration of serine and threonine residues, respectively, within the precursor peptide. wikipedia.orgnih.govnih.govpnas.orgwikipedia.org This dehydration is typically catalyzed by dedicated dehydratase enzymes, often referred to as LanB-like proteins in analogy to lanthipeptide biosynthesis. psu.eduwikipedia.orgpnas.org The process involves a tRNA-dependent mechanism where the serine or threonine residue is first glutamylated, followed by the elimination of glutamate (B1630785) to yield the dehydroamino acid. acs.orgpnas.orgresearchgate.net
Here is a summary of the key processes and enzymes involved in this compound biosynthesis:
| Process | Description | Involved Enzymes/Factors |
| Ribosomal Synthesis of Precursor Peptide | Translation of mRNA to produce a linear peptide with a leader and structural region. | Ribosome, mRNA, tRNA |
| Identification of Structural Gene (tpnA) | Gene encoding the precursor peptide sequence. | tpnA gene nih.gov |
| Role of Leading Peptide | Guides PTM enzymes to the structural peptide; cleaved off later. | N-terminal leader peptide mdpi.compsu.eduias.ac.innih.gov |
| Post-Translational Modifications (PTMs) | Extensive enzymatic modifications of the structural peptide. | Various enzymes encoded in the biosynthetic gene cluster nih.govnih.govmdpi.comias.ac.inscienceopen.comnih.govillinois.edu |
| Formation of Thiazole/Thiazoline Rings | Cyclodehydration and dehydrogenation of cysteine residues. | Cyclodehydratase/dehydrogenase complexes (e.g., YcaO, flavin-dependent dehydrogenases) nih.govillinois.edu |
| Formation of Dehydroamino Acids (Dha, Dhb) | Dehydration of serine and threonine residues. | Dehydratase enzymes (LanB-like proteins) nih.govpsu.eduwikipedia.orgacs.orgpnas.orgresearchgate.net |
| Formation of Central Nitrogen Heterocycle | Cyclization event, often involving dehydroamino acids. | Enzymes like TclM and its homologs wikipedia.orgnih.gov |
| Specific Modifications (e.g., Piperidine Ring) | Reduction of a dehydropiperidine ring. | TpnL nih.gov |
| Leader Peptide Cleavage | Proteolytic removal of the leader peptide. | Specific peptidases ias.ac.innih.gov |
Thiazole and Oxazole Ring Cyclization
The formation of thiazole and oxazole rings is a defining feature of thiopeptides and other thiazole/oxazole-modified microcins (TOMMs). This process involves the cyclodehydration of cysteine, serine, and threonine residues within the precursor peptide. Specifically, cysteine residues are converted into thiazoline rings, while serine and threonine residues are converted into oxazoline (B21484) and methyl-oxazoline rings, respectively. This cyclodehydration is typically catalyzed by a YcaO-like cyclodehydratase, often in conjunction with an ATP-grasp ligase. Following cyclodehydration, some of these azoline rings can be further oxidized to their aromatic forms, thiazoles and oxazoles, by FMN-dependent dehydrogenases. This two-step process, cyclization and subsequent oxidation, contributes significantly to the structural complexity and rigidity of the mature thiopeptide.
Formation of the Central Six-Membered Nitrogen Heterocycle (Pyridine, Piperidine, Dehydropiperidine)
A hallmark of thiopeptides is the presence of a central six-membered nitrogen-containing heterocycle, which can exist in various oxidation states, including pyridine (B92270), piperidine, and dehydropiperidine. This central ring serves as a scaffold for the macrocyclic structure. The formation of this heterocycle is a unique step in thiopeptide biosynthesis and involves a formal [4+2] cycloaddition reaction between two dehydroalanine (Dha) residues or a Dha residue and an amide backbone nitrogen. In the case of this compound and related series a thiopeptides like thiostrepton, the central heterocycle is a piperidine or dehydropiperidine ring. The formation of the central pyridine in some thiopeptides is catalyzed by specific cyclase enzymes. For series a thiopeptides containing a piperidine ring, such as some thiopeptins, the biosynthesis involves an F420H2-dependent reductase, such as TpnL in Streptomyces tateyamensis, which reduces a dehydropiperidine intermediate to a saturated piperidine ring. The mechanism of this cycloaddition and subsequent modifications leading to the different oxidation states of the central heterocycle has been a subject of ongoing research.
Elucidation of Macrocycle Formation
The macrocyclic structure is a key feature of thiopeptides, providing their characteristic three-dimensional fold and contributing to their biological activity. The formation of the primary macrocycle is intimately linked with the formation of the central six-membered nitrogen heterocycle. The [4+2] cycloaddition event that generates the central ring also effectively cyclizes the peptide backbone, forming the main macrocycle. In addition to this primary macrocycle, some thiopeptides, like thiostrepton, contain a second macrocycle. The formation of this second macrocycle can involve additional enzymatic steps, such as the incorporation of moieties derived from other amino acids like tryptophan, which forms the quinaldic acid moiety found in thiostrepton and some thiopeptins. The precise mechanisms and enzymatic machinery involved in closing these macrocycles have been investigated through a combination of genetic, biochemical, and structural studies.
Investigation of Non-Canonical Amino Acid Incorporation
While thiopeptides are ribosomally synthesized from standard proteinogenic amino acids, research has explored the possibility of incorporating non-canonical amino acids (ncAAs) into their structures. This is typically achieved through the use of genetic code reprogramming techniques, involving orthogonal aminoacyl-tRNA synthetase/tRNA pairs that can incorporate ncAAs at specific positions in the peptide sequence. Studies have demonstrated the successful incorporation of various ncAAs into thiopeptide scaffolds, such as thiocillin, allowing for the generation of structural variants with altered properties or the introduction of bioorthogonal handles for further modification. This approach holds potential for expanding the structural diversity of thiopeptides and generating novel analogs with improved pharmacological characteristics or for use as biological probes.
Bioinformatic Approaches to Biosynthetic Gene Cluster Identification
The advent of genome sequencing has revolutionized the discovery of natural products, including thiopeptides, through bioinformatic approaches. Thiopeptide biosynthetic gene clusters (BGCs) encode the precursor peptide and the suite of enzymes required for its modification. These BGCs often contain characteristic genes encoding key enzymes like cyclodehydratases, dehydrogenases, and the unique [4+2] cycloaddition enzyme.
Genome Mining for Novel this compound-like Structures
Genome mining involves searching publicly available genomic databases for sequences homologous to known thiopeptide biosynthetic genes. By identifying potential BGCs containing the conserved enzymatic machinery, researchers can predict the presence of novel thiopeptide or thiopeptide-like compounds in various bacterial strains. This approach has led to the discovery of numerous putative thiopeptide BGCs from phylogenetically diverse bacteria, suggesting a much wider distribution and greater structural diversity of this class of compounds than previously appreciated. The identification of BGCs with variations in tailoring enzymes can also provide insights into potential structural differences in the resulting thiopeptides.
Molecular Mechanisms of Action of Thiopeptin Ba and Thiopeptide Analogs
Thiopeptides, including Thiopeptin (B1257131) BA, are a class of sulfur-rich, ribosomally synthesized and post-translationally modified peptides (RiPPs). core.ac.uk They are recognized for their potent biological activity, which stems primarily from their ability to disrupt protein synthesis in target organisms. researchgate.netnih.gov The intricate molecular interactions underlying this inhibition have been a subject of extensive research, revealing a multi-faceted mechanism of action centered on the bacterial ribosome and its associated factors.
Inhibition of Ribosomal Protein Synthesis
The primary mechanism by which thiopeptides like Thiopeptin BA exert their antibacterial effect is through the potent inhibition of ribosomal protein synthesis. researchgate.netmdpi.com This inhibition is highly selective, targeting bacterial ribosomes while leaving eukaryotic ribosomes, such as those from rat liver or rabbit reticulocytes, largely unaffected. nih.gov Experimental evidence indicates that this compound acts on the large 50S ribosomal subunit. nih.gov The elongation phase of protein synthesis is more profoundly blocked by the antibiotic than the initiation phase. nih.govfrontiersin.org This targeted disruption of the bacterial translational machinery halts the production of essential proteins, ultimately leading to cell death.
Interaction with the GTPase-Associated Center and L11 Protein
The specific target site for many thiopeptides on the 50S ribosomal subunit is a functionally critical region known as the GTPase-Associated Center (GAC). researchgate.netmdpi.comut.ee This site is a cleft formed at the interface of the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. core.ac.ukresearchgate.netnih.gov Structural studies have shown that thiopeptides with a 26-membered macrocycle, a common feature in this class, bind within this crevice. core.ac.ukut.ee
The interaction involves hydrogen bonds with specific nucleotides in the 23S rRNA, such as A1067 and A1095. ut.ee The ribosomal protein L11, while not the primary binding partner on its own, is crucial for the high-affinity binding of these antibiotics; its absence significantly reduces binding affinity. core.ac.ukut.ee Resistance to thiopeptides can arise from mutations in the gene encoding L11 (rplK) or in the 23S rRNA at the binding site. researchgate.netnih.gov
Interference with Elongation Factor G (EF-G) Function
The GAC is also the binding site for essential translational GTPases, including Elongation Factor G (EF-G). mdpi.comnih.gov EF-G is a motor protein that facilitates the translocation of the messenger RNA (mRNA) and transfer RNAs (tRNAs) on the ribosome after peptide bond formation, a step powered by GTP hydrolysis. ebi.ac.uk By occupying this critical site, this compound and its analogs physically obstruct the binding and function of EF-G. ut.ee
This interference prevents the stable interaction between EF-G and the ribosome, which in turn inhibits the ribosome-dependent hydrolysis of GTP by EF-G. ut.eenih.gov Consequently, the translocation of peptidyl-tRNA from the ribosomal A-site to the P-site is blocked, stalling the elongation cycle. nih.govnih.gov Some studies suggest that the antibiotic inhibits the turnover of EF-G by trapping it on the ribosome after GTP hydrolysis, preventing subsequent rounds of elongation. nih.gov
Binding to Elongation Factor Tu (EF-Tu)
In addition to targeting the GAC, some thiopeptides also exhibit a distinct mechanism by directly interacting with another crucial elongation factor, EF-Tu. researchgate.netut.ee EF-Tu is responsible for delivering the correct aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome in a GTP-dependent manner. quora.comresearchgate.net Thiopeptides can bind to and inactivate EF-Tu, thereby inhibiting the formation of the EF-Tu:GTP:aa-tRNA ternary complex. nih.govut.ee This action prevents the aa-tRNA from being delivered to the ribosome, effectively halting protein synthesis at an early stage of the elongation cycle. nih.govnih.gov This dual-targeting capability, affecting both EF-G and EF-Tu function, contributes to the potent antibacterial activity of the thiopeptide class.
Exploration of Other Biological Targets and Pathways
While the primary focus of thiopeptide research has been on their antibacterial properties, their mechanism of inhibiting prokaryotic-like ribosomes has led to the exploration of their effects on other organisms that possess similar structures, such as eukaryotic parasites.
Inhibition of Apicoplast Protein Synthesis in Parasites (e.g., Plasmodium falciparum)
The malaria parasite, Plasmodium falciparum, contains a non-photosynthetic, relict plastid organelle of prokaryotic origin called the apicoplast. plos.orgnih.gov This organelle is essential for the parasite's survival, particularly during the blood stage of its lifecycle, as it houses critical metabolic pathways, including the synthesis of isopentenyl pyrophosphate (IPP). plos.orgbiorxiv.org The apicoplast has its own genome and protein synthesis machinery, which closely resembles that of bacteria. nih.govpsu.edu
Thiopeptides like thiostrepton (B1681307) can selectively target and inhibit protein synthesis within the apicoplast. nih.govscispace.com The mechanism mirrors that seen in bacteria, where the drug binds to the large subunit rRNA of the apicoplast's ribosome. nih.gov This inhibition disrupts the production of proteins essential for the organelle's function and biogenesis, leading to a "delayed death" phenotype where the parasite fails to replicate in the cycle following drug treatment. nih.govpsu.edu The sensitivity of P. falciparum to this class of antibiotics confirms the essentiality of the apicoplast and presents its protein synthesis apparatus as a viable target for antimalarial therapies. nih.gov
Table 1: Summary of Molecular Interactions
| Compound Class | Primary Target | Specific Binding Site | Affected Factors | Consequence |
| This compound & Analogs | Bacterial 50S Ribosome | GTPase-Associated Center (GAC) at the 23S rRNA-L11 protein interface | Elongation Factor G (EF-G) | Inhibition of translocation and GTP hydrolysis. nih.govut.eenih.gov |
| Thiopeptides | Bacterial Elongation Factor | Not applicable | Elongation Factor Tu (EF-Tu) | Inhibition of aminoacyl-tRNA delivery to the ribosome. nih.govut.eenih.gov |
| Thiopeptides | P. falciparum Apicoplast Ribosome | Large subunit rRNA | Apicoplast translational machinery | Inhibition of organelle-specific protein synthesis, leading to parasite death. nih.govscispace.com |
Table 2: List of Compounds and Factors Mentioned
| Name | Class/Type |
| This compound | Thiopeptide Antibiotic |
| Thiostrepton | Thiopeptide Antibiotic |
| Siomycin (B576535) | Thiopeptide Antibiotic |
| Micrococcin | Thiopeptide Antibiotic |
| Nosiheptide | Thiopeptide Antibiotic |
| GE2270 A | Thiopeptide Antibiotic |
| Rifampin | Ansa Antibiotic |
| Elongation Factor G (EF-G) | Translational GTPase |
| Elongation Factor Tu (EF-Tu) | Translational GTPase |
| L11 | Ribosomal Protein |
Research into Transcription Inhibition (e.g., RNA Polymerase)
The thiopeptide class of antibiotics, which includes this compound, has been noted for a wide array of biological activities, including the inhibition of RNA polymerase. mdpi.comillinois.edu While the primary mechanism of action for many thiopeptides is the inhibition of protein synthesis, certain members of this family have demonstrated the ability to interfere with the process of transcription. nih.gov
A notable example within the thiopeptide family is cyclothiazomycin B1. nih.gov Research has shown that cyclothiazomycin B1 can inhibit transcription mediated by bacteriophage RNA polymerase. nih.gov This finding is significant as it provides a basis for understanding how thiopeptides might interact with and inhibit the function of RNA polymerase at a molecular level. nih.gov The ability of some thiopeptides to inhibit RNA polymerase suggests a mechanism of action that is distinct from their more commonly known role as protein synthesis inhibitors. illinois.edunih.gov The study of such compounds is valuable for elucidating the molecular intricacies of transcription. nih.gov
It is important to note that while the potential for RNA polymerase inhibition exists within the thiopeptide class, the specific molecular interactions of this compound with RNA polymerase have not been as extensively detailed in available research as for some of its analogs. The primary antibiotic activity of most characterized thiopeptides is attributed to the inhibition of protein synthesis. nih.gov Exceptions to this, like the cyclothiazomycins which are reported to inhibit RNA polymerase, highlight the diverse mechanisms of action within this family of natural products. nih.gov
Table 1: Thiopeptide Analogs and their Reported Inhibition of RNA Polymerase
| Compound | Reported Activity | Reference |
|---|---|---|
| Cyclothiazomycin B1 | Inhibits transcription by bacteriophage RNA polymerase. | nih.gov |
| Cyclothiazomycins | Reported to inhibit RNA polymerase. | nih.gov |
Investigations into Proteasome Interactions
Investigations into the molecular targets of thiopeptides have extended to their potential interactions with the proteasome, a key cellular component for protein degradation in eukaryotes. Some thiopeptides have been shown to exhibit inhibitory effects on the proteasome, suggesting a mechanism of action that could contribute to their broader biological activities, such as anticancer and antimalarial effects. mdpi.comnih.gov
Notably, the well-studied thiopeptide thiostrepton has been identified as an inhibitor of the 20S proteasome. nih.gov This inhibition is considered to contribute to its activity against the malaria parasite Plasmodium falciparum. mdpi.com Studies on semi-synthetic analogs of thiostrepton have further confirmed that this class of compounds can target the proteasome, sometimes in addition to their effects on ribosomal targets, leading to a dual mode of action. mdpi.com
Research involving saturation mutagenesis of the thiostrepton scaffold has generated various analogs that were subsequently tested for their ability to inhibit the different proteolytic activities of the eukaryotic 20S proteasome. nih.gov These studies have shown that modifications to the thiopeptide structure can influence the potency of proteasome inhibition. For instance, thiostrepton A has been observed to inhibit the caspase-like activity of the proteasome most strongly. nih.gov The analysis of these analogs revealed that certain structural features are not critical for proteasome inhibition, allowing for the generation of new derivatives with retained activity. nih.gov
Interestingly, other research has indicated that the induction of autophagy by some thiopeptides, including thiostrepton, occurs through a mechanism that is independent of proteasome inhibition. nih.govacs.org This suggests that while some thiopeptides can directly interact with and inhibit the proteasome, their cellular effects can be multifaceted and may not always be linked to this specific interaction. nih.gov The identification of thiopeptides as naturally occurring proteasome inhibitors has opened avenues for their potential development in treating diseases like hematologic malignancies. researchgate.net
Table 2: Proteasome Inhibitory Activity of Thiostrepton and its Analogs
| Compound | Target/Activity | Findings | Reference |
|---|---|---|---|
| Thiostrepton | 20S Proteasome | Contributes to its antimalarial activity. | mdpi.comnih.gov |
| Thiostrepton A | 20S Proteasome | Strongest inhibition against caspase-like activity. | nih.gov |
| Thiostrepton Analogs | 20S Proteasome | The identity of the fourth amino acid residue in the thiostrepton scaffold is not critical for proteasome inhibition. | nih.gov |
Structure Activity Relationship Sar Studies and Synthetic Endeavors
Rational Design of Thiopeptin (B1257131) BA Derivatives
Rational design in the context of thiopeptides involves making targeted modifications to the complex scaffold based on structural information and biological activity data to enhance desired properties. mdpi.com
Modifications for Enhanced Biological Activity
Modifications to thiopeptide structures aim to improve their potency or expand their spectrum of activity. While specific detailed data on Thiopeptin BA modifications for enhanced activity were not extensively found, research on related thiopeptides provides insights into general strategies. The core macrocyclic structure and the presence of multiple heterocycles and dehydroamino acids are key features contributing to their biological activity, primarily through inhibition of bacterial protein synthesis by binding to the ribosome/L11 complex. researchgate.netresearchgate.netresearchgate.net
Studies on other thiopeptides, such as thiostrepton (B1681307), have shown that modifications to the central core can retain or even increase potency against certain targets, like cancer cell lines. nih.govmdpi.com This suggests that specific structural elements within the thiopeptide scaffold are critical for activity, and targeted alterations can influence their biological effects. The highly posttranslationally modified nature of these peptides, including the formation of azole heterocycles and dehydroamino acids, is fundamental to their function. nih.govnih.gov
Strategies for Improved Stability and Physicochemical Properties
Thiopeptides, including nocathiacin, are known for their characteristically low solubility, which can limit their therapeutic potential. nih.gov Strategies for improving the stability and physicochemical properties of thiopeptides often involve semi-synthetic modifications. nih.govsemanticscholar.org
For instance, semi-synthetic modification of nocathiacin has been explored to create more soluble variants. nih.gov General strategies for improving peptide stability include macrocyclization and modifications to the N- and C-termini to reduce susceptibility to protease degradation. nih.gov The inherent macrocyclic structure of thiopeptides already contributes to increased metabolic stability and decreased conformational flexibility compared to linear peptides. researchgate.netnih.gov
Synthetic Methodologies for this compound Core Structures and Analogs
The synthesis of thiopeptides is a significant challenge due to their complex and highly modified structures. Both total synthesis and semi-synthetic approaches are employed to access these compounds and their analogs.
Total Synthesis Approaches for Structural Confirmation and Methodology Development
Total synthesis of complex natural products like thiopeptides serves not only to confirm proposed structures but also to develop novel synthetic methodologies. The total synthesis of related thiopeptide antibiotics, such as amythiamicin D and siomycin (B576535) A, provides insights into the strategies applicable to this compound. mdpi.comcapes.gov.brnih.govjst.go.jp
Key steps in the total synthesis of thiopeptides often involve the construction of their characteristic polyheterocyclic cores, which can include thiazoles, oxazoles, and a central pyridine (B92270) ring. nih.govmdpi.com Methodologies employed include classical Hantzsch reactions or dirhodium(II)-catalyzed carbene N-H insertion followed by thionation to form thiazole (B1198619) building blocks. capes.gov.brnih.gov Diels-Alder reactions have also been utilized to construct the pyridine core. capes.gov.brnih.gov The complexity necessitates the development of efficient coupling strategies for assembling the various modified amino acid and heterocyclic fragments, followed by macrocyclization. capes.gov.brnih.gov
Semi-Synthetic Modification Strategies
Semi-synthetic approaches involve modifying the naturally occurring thiopeptide scaffold to create analogs. This is often a more efficient route to explore SAR compared to total synthesis, especially for complex molecules like this compound. nih.govsemanticscholar.org
Research into the semi-synthetic modification of thiopeptide antibiotics is ongoing. semanticscholar.org These strategies allow for targeted alterations at specific positions of the molecule, potentially leading to improved activity, solubility, or other desirable properties. For example, semi-synthetic analogs of thiostrepton have been used to investigate its mechanism of action against Plasmodium falciparum. nih.gov
Development of Regioselective Functionalization Techniques
Given the multiple reactive sites within the complex structure of this compound, the development of regioselective functionalization techniques is crucial for creating specific analogs. Regioselective functionalization allows for modifications at desired positions without affecting other parts of the molecule. nih.govrsc.orgmdpi.com
Fragment Synthesis and Comparison in SAR Studies
The synthesis of molecular fragments is a key strategy in the SAR investigation of complex natural products such as thiopeptides, the class of antibiotics to which this compound belongs. Thiopeptides are ribosomally synthesized and heavily post-translationally modified peptides, which contributes to their intricate structures researchgate.netuni-saarland.de. Synthetic strategies often aim for modularity to facilitate the preparation of analogues with specific modifications tesisenred.net.
Computational Approaches in SAR Research (e.g., Molecular Docking)
Computational approaches play an increasingly significant role in SAR research, complementing experimental studies by providing insights into molecular interactions and predicting biological activity nih.govsilicos-it.bemdpi.com. Molecular docking is a widely used computational technique that models the interaction between a small molecule (ligand) and a protein target at the atomic level nih.govopenaccessjournals.com.
In the context of SAR, molecular docking is employed to predict how a compound, or its fragments and analogues, might bind to its biological target, such as a bacterial ribosome in the case of many thiopeptides nih.govnih.govresearchgate.net. The process involves predicting the optimal orientation and position (pose) of the ligand within the binding site of the target protein and estimating the binding affinity using scoring functions nih.govopenaccessjournals.comnih.gov. These scoring functions evaluate various factors, including hydrogen bonding, van der Waals forces, and electrostatic interactions, to predict the strength and stability of the complex openaccessjournals.commdpi.com.
By performing molecular docking studies on a series of compounds with known structural variations and biological activities, researchers can gain a deeper understanding of the critical interactions required for binding and activity openaccessjournals.comnih.govmdpi.com. This can help explain observed SARs and guide the design of new analogues with potentially enhanced binding affinity or selectivity openaccessjournals.com. Computational approaches like docking can also be used for virtual screening of compound libraries to identify potential lead compounds silicos-it.benih.gov. While the provided search results discuss the general application of molecular docking in SAR and for other thiazole-containing compounds mdpi.com, specific detailed published molecular docking studies focused on this compound itself were not prominently featured. Nevertheless, the methodology is applicable to investigating the interactions of complex molecules like this compound with its biological targets.
Mechanisms of Resistance to Thiopeptin Ba and Thiopeptide Antibiotics
Ribosomal RNA Methylation as a Resistance Mechanism
One of the most significant mechanisms of resistance to thiopeptide antibiotics, including Thiopeptin (B1257131) BA, is the modification of ribosomal RNA (rRNA) through methylation. This modification occurs at specific nucleotides within the 23S rRNA, which is a key component of the large ribosomal subunit (50S) where thiopeptides bind. chem960.comwikipedia.orgnih.govjst.go.jpnih.govuni.lu
Role of AdoMet-Dependent Ribosomal RNA Methyltransferases
The methylation of rRNA is catalyzed by a group of enzymes known as ribosomal RNA methyltransferases (rRNA MTases). These enzymes utilize S-adenosyl-L-methionine (AdoMet) as the methyl group donor for the modification reaction. wikipedia.orgnih.govjst.go.jpnih.gov In the context of thiopeptide resistance, specific AdoMet-dependent MTases are responsible for modifying nucleotides in the thiopeptide binding site on the 23S rRNA. The thiostrepton (B1681307) resistance methyltransferase (Tsr), found in the thiostrepton-producing organism Streptomyces azureus, is a well-characterized example of such an enzyme. Tsr belongs to the Class IV SpoU family of AdoMet-dependent MTases. These MTases introduce a methyl group at a precise location on the rRNA, which subsequently interferes with the binding of the thiopeptide antibiotic. wikipedia.orgjst.go.jp
Specific Methylation Sites (e.g., 23S rRNA A1067) and Their Impact on Thiopeptin BA Binding
A critical methylation site conferring resistance to several thiopeptides, including thiostrepton and micrococcin, is Adenine 1067 (A1067) in the 23S rRNA (using Escherichia coli numbering). chem960.comwikipedia.orgjst.go.jpnih.gov Methylation at the 2'-O-ribose position of A1067 by enzymes like Tsr directly prevents the binding of thiopeptide antibiotics to the ribosome. wikipedia.org This modification alters the chemical environment and/or introduces steric hindrance at the antibiotic binding pocket, thereby reducing or abolishing the affinity of the ribosome for the thiopeptide. Studies have shown that mutations at A1067 can also confer resistance, highlighting the importance of this specific nucleotide in thiopeptide interaction with the ribosome.
The following table summarizes key aspects of rRNA methylation as a resistance mechanism:
| Mechanism Component | Description | Key Examples (Thiopeptides) | Specifics |
| Ribosomal RNA Methylation | Chemical modification of rRNA nucleotides. | Thiostrepton, Nosiheptide | Occurs on 23S rRNA. chem960.comwikipedia.orgnih.govjst.go.jpnih.govuni.lu |
| AdoMet-Dependent Methyltransferases | Enzymes catalyzing the methylation using AdoMet. | Tsr (Thiostrepton) | Belong to families like SpoU. wikipedia.orgnih.govjst.go.jpnih.gov |
| Specific Methylation Site | Adenine 1067 (A1067) in 23S rRNA. | Thiostrepton, Micrococcin | Methylation at the 2'-O-ribose position. chem960.comwikipedia.orgjst.go.jpnih.gov |
| Impact on Binding | Prevents or significantly reduces thiopeptide binding to the ribosome. wikipedia.org | Thiostrepton, Micrococcin | Alters binding environment/creates steric hindrance. |
Bacterial Self-Resistance Strategies
Bacteria that produce thiopeptide antibiotics must possess mechanisms to protect themselves from their own cytotoxic products. These self-resistance strategies ensure the survival of the producing organism. chem960.comnih.govuni.lu
Genetic Basis of Resistance in Producing Organisms
The genetic information encoding these resistance mechanisms is typically found within the genome of the antibiotic-producing organism, often located in close proximity to the genes responsible for antibiotic biosynthesis. uni.lu For instance, the gene encoding the Tsr methyltransferase (tsr) is found in the thiostrepton biosynthetic gene cluster in Streptomyces azureus. uni.lu This co-localization ensures that the resistance mechanism is present and expressed alongside the production of the antibiotic, thereby protecting the organism from self-intoxication. Mutations in genes encoding ribosomal components that are targets of thiopeptides, such as the ribosomal protein L11 (rplK), can also confer resistance in producing organisms or other bacteria. These genetic determinants can be transferred horizontally, contributing to the spread of thiopeptide resistance in bacterial populations.
Advanced Research Methodologies Applied to Thiopeptin Ba
Advanced Spectroscopic Techniques
Spectroscopic methods are fundamental in the structural analysis of complex natural products like Thiopeptin (B1257131) BA.
High-Resolution NMR for Complex Structural Features
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the complete structural elucidation of Thiopeptin BA. nih.gov Due to the molecule's large and complex nature, which includes multiple thiazole (B1198619) rings, dehydroamino acids, and a unique six-membered nitrogen heterocycle, advanced 1D and 2D NMR techniques are essential. mdpi.comipb.pt Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) have been employed to establish connectivity between protons and to determine the spatial proximity of atoms, respectively. ipb.pt Furthermore, 1H and 13C NMR data have been instrumental in identifying the various amino acid residues and their modifications within the peptide backbone. nih.gov These studies have provided detailed insights into the molecule's conformation in solution, which is crucial for understanding its biological activity. mdpi.com The structural determination of this compound was achieved through a combination of degradation, mass spectrometry, and comprehensive NMR studies. mdpi.com
Cryo-Electron Microscopy and X-ray Crystallography for Target-Ligand Complex Studies
Understanding how this compound interacts with its biological target is critical for explaining its mechanism of action. Thiopeptides like this compound are known to inhibit protein synthesis by binding to the bacterial ribosome. illinois.eduresearchgate.net X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have been pivotal in visualizing this interaction at an atomic level. harvard.eduhhmi.orgnih.gov
X-ray crystallography studies of thiopeptides complexed with the ribosomal protein L11 and a fragment of 23S rRNA have revealed the precise binding pocket. mdpi.comscispace.com These studies show that the antibiotic binds to a cleft between the ribosome and the L11 protein, effectively stalling protein synthesis. mdpi.com Cryo-EM has emerged as a powerful alternative, especially for large and flexible complexes like the ribosome, as it allows for the determination of high-resolution structures without the need for crystallization. harvard.edubiorxiv.org This technique has been used to study the binding of various ligands to the ribosome, providing a detailed picture of the conformational changes that occur upon binding. harvard.edunih.gov For thiopeptides, these structural studies have been essential for understanding their inhibitory mechanism and for guiding the design of new, more potent analogs.
High-Throughput Screening for this compound-like Activity
High-throughput screening (HTS) is a key strategy for discovering new compounds with similar biological activities to this compound. researchgate.net One effective HTS method for thiopeptides involves using a reporter gene assay based on the tipA promoter (ptipA). mdpi.comnih.gov The tipA gene is induced in the presence of thiostrepton-type antibiotics, and its promoter can be linked to a reporter gene, allowing for the rapid screening of large compound libraries for thiopeptide-like activity. mdpi.comnih.gov This approach led to the discovery of geninthiocin. mdpi.comnih.gov Such screening programs are vital for identifying novel thiopeptide scaffolds that could possess improved properties, such as better solubility or a broader spectrum of activity. researchgate.netjmb.or.kr
Bioinformatics and Proteomics in Target Identification
Identifying the cellular targets of antibiotics is crucial for understanding their mechanism of action and for predicting potential resistance mechanisms. Bioinformatics and proteomics have become indispensable tools in this process. pharmaron.comabcam.com
Bioinformatics pipelines can be used to analyze genomic and proteomic data to identify potential drug targets. nih.govfrontiersin.org For thiopeptides, which are ribosomally synthesized and post-translationally modified peptides (RiPPs), bioinformatics analysis of biosynthetic gene clusters can predict the production of these compounds in different bacterial strains. researchgate.net
Proteomics, the large-scale study of proteins, offers a direct way to identify the proteins that interact with a drug. abcam.commdpi.com Techniques such as affinity chromatography coupled with mass spectrometry can be used to pull down the cellular targets of this compound. Furthermore, proteome-wide thermal shift assays can identify proteins that are stabilized upon binding to a ligand, providing a global view of a drug's interactions within the cell. elifesciences.org These approaches have been instrumental in confirming that the ribosome is the primary target of thiopeptides and in identifying potential off-target effects. elifesciences.orgfrontiersin.org
Biochemical Characterization of Biosynthetic and Resistance Enzymes
The production of this compound involves a complex biosynthetic pathway with numerous enzymatic steps. nih.gov Understanding these enzymes is essential for both optimizing production and overcoming antibiotic resistance. The enzymes involved are encoded in a gene cluster, and their functions have been elucidated through a combination of gene deletion studies, in vitro biochemical analysis, and homology to known enzymes. illinois.edu
Key biosynthetic enzymes include those responsible for the formation of thiazole and oxazole (B20620) rings from cysteine, serine, and threonine residues, as well as enzymes that introduce dehydroamino acids. illinois.eduresearchgate.net A crucial step is the [4+2] aza-cyclization reaction that forms the central six-membered ring. illinois.edu Recently, an F420H2-dependent dehydropiperidine reductase, TpnL, was identified as being involved in the biosynthesis of the series 'a' thiopeptide core, which is characteristic of the thiopeptins. nih.gov
Resistance to thiopeptides like thiostrepton (B1681307) can arise through methylation of the 23S rRNA at position A1067, which prevents the antibiotic from binding to the ribosome. researchgate.net The enzyme responsible for this modification is a specific rRNA methylase. researchgate.net Another resistance mechanism involves the TipAS protein, which can sequester and covalently bind to the thiopeptide, inactivating it. mdpi.comnih.gov Biochemical characterization of these resistance enzymes is critical for developing strategies to circumvent resistance. researchgate.net
Synthetic Biology and Metabolic Engineering for Optimized Production
The low aqueous solubility and complex structure of this compound have hindered its clinical development. nih.gov Synthetic biology and metabolic engineering offer powerful approaches to address these limitations by creating novel analogs with improved properties and by optimizing production titers. numberanalytics.comnumberanalytics.com
Metabolic engineering strategies focus on modifying the host organism's metabolic pathways to increase the supply of precursors and cofactors needed for thiopeptide biosynthesis. rsc.org This can involve the overexpression of key biosynthetic genes, the deletion of competing pathways, and the optimization of fermentation conditions. researchgate.net For instance, genetic engineering methods have been used to elucidate and manipulate the biosynthetic pathways of related thiopeptides. researchgate.net
Synthetic biology takes this a step further by designing and constructing new biological parts, devices, and systems. numberanalytics.com This could involve creating novel biosynthetic pathways by combining enzymes from different organisms to produce hybrid thiopeptides with unique properties. The elucidation of thiopeptide biosynthetic pathways has provided a toolkit of enzymes that can be used in a combinatorial fashion to generate a wide array of new structures. illinois.edunih.gov These engineered compounds can then be screened for enhanced activity, improved solubility, and reduced susceptibility to resistance mechanisms.
Future Directions and Unexplored Avenues in Thiopeptin Ba Research
Discovery of Novel Thiopeptin (B1257131) BA Analogs with Tuned Biological Activities
A primary focus of future research is the generation of Thiopeptin BA analogs with tailored properties. The goal is to create derivatives with improved pharmacokinetic profiles, such as enhanced aqueous solubility, while maintaining or even increasing therapeutic efficacy. nih.gov This can be achieved through a combination of semi-synthesis and biosynthetic engineering.
Recent successes with related thiopeptides provide a roadmap for this endeavor. For instance, semi-synthetic derivatization of the thiopeptide GE2270A yielded an analog with improved water solubility that retained its antibacterial power. nih.gov Similarly, investigations into thiostrepton (B1681307), a structurally related compound, revealed that its central core, while showing some retention of antibacterial properties, exhibited increased potency against cancer cell lines, demonstrating how modifications can tune biological activity towards different therapeutic areas. nih.gov
A particularly promising strategy involves leveraging the biosynthetic machinery of this compound. The heterologous expression of specific enzymes from the thiopeptin biosynthetic pathway in other producer strains has already proven successful. For example, expressing the enzyme TpnL from the thiopeptin producer Streptomyces tateyamensis in a thiostrepton-producing strain resulted in a novel piperidine-containing thiostrepton analog. nih.gov This approach of "mixing and matching" biosynthetic enzymes could be a powerful tool for generating a library of novel this compound analogs. Future work will likely focus on systematically modifying key structural features to optimize activity and clinical suitability.
| Modification Strategy | Target Compound | Observed Outcome | Implication for this compound Research |
|---|---|---|---|
| Semi-synthesis | GE2270A | Improved aqueous solubility with retained antibacterial efficacy. nih.gov | Provides a precedent for creating more soluble this compound derivatives. |
| Semi-synthesis (Core Isolation) | Thiostrepton | Retained some antibacterial activity but showed increased anticancer potency. nih.gov | Suggests that this compound analogs could be tuned for non-antibacterial applications. |
| Biosynthetic Engineering (Heterologous Expression) | Thiostrepton A | Production of a novel piperidine-containing analog by introducing the TpnL enzyme from the thiopeptin pathway. nih.gov | Demonstrates the feasibility of using enzymes from the this compound pathway to create novel structures. |
Deeper Understanding of this compound's Molecular Interactions and Target Specificity
Thiopeptides are known to exert their antibacterial effect by inhibiting protein synthesis. nih.govmdpi.com The primary target for this compound and its close relatives (series a and b thiopeptides) is the bacterial ribosome. mdpi.comresearchgate.net Specifically, they bind to a cleft formed between the L11 protein and a domain of the 23S ribosomal RNA (rRNA), a region known as the GTPase-associated center (GAC). mdpi.comnih.govresearchgate.net This binding event physically obstructs the function of essential translation factors, such as Elongation Factor G (EF-G), thereby halting protein synthesis. mdpi.comnih.gov
While this general mechanism is established, a high-resolution, specific understanding of this compound's interaction with its target is still an area for active research. Future studies using techniques like cryo-electron microscopy (cryo-EM) and advanced NMR spectroscopy are needed to visualize the precise contacts between this compound and the L11-rRNA complex. mdpi.com Key questions remain regarding which specific residues of this compound are critical for binding affinity and specificity. Identifying these key interaction points is crucial for the rational design of novel analogs.
Furthermore, understanding the structural basis for resistance is paramount. Resistance to thiopeptides like thiostrepton is known to arise from mutations in the ribosomal protein L11 or in the 23S rRNA binding site. researchgate.net Characterizing the specific mutations that confer resistance to this compound will provide a deeper understanding of its binding mode and inform the design of next-generation derivatives capable of overcoming these resistance mechanisms.
Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways
The biosynthesis of thiopeptides is a complex process involving the ribosomal synthesis of a precursor peptide, which then undergoes extensive post-translational modifications (PTMs) by a suite of dedicated enzymes. mdpi.comresearchgate.net The genes encoding these enzymes are clustered together with the precursor peptide gene in a biosynthetic gene cluster (BGC). nih.govresearchgate.net
Significant progress has been made in characterizing the thiopeptin (tpn) BGC from Streptomyces tateyamensis. nih.gov Key discoveries include the identification of the enzymes responsible for two of its most unusual features. The rare thioamide moiety is now known to be installed by a TfuA–YcaO enzyme pair early in the biosynthetic process. rsc.org Additionally, the enzyme responsible for forming the saturated piperidine (B6355638) ring characteristic of series 'a' thiopeptides has been identified as TpnL, an F420H2-dependent dehydropiperidine reductase. nih.gov
Despite this progress, parts of the biosynthetic puzzle remain unsolved. The precise enzymatic steps leading to the formation of the dehydropiperidine ring (found in series 'b' thiopeptides) are still enigmatic. nih.gov Likewise, the mechanism that allows for the retention of a portion of the N-terminal leader peptide in the final structure of series 'a' and 'b' thiopeptides is not yet understood. nih.gov Future research will focus on the in vitro reconstitution of these uncharacterized enzymatic steps to fully delineate the entire biosynthetic pathway. A complete understanding of the biosynthetic machinery is essential for harnessing it to produce novel analogs through combinatorial biosynthesis. researchgate.net
| Enzyme/Enzyme System | Gene(s) | Function in this compound Biosynthesis | Status |
|---|---|---|---|
| TfuA–YcaO pair | tpnJ/tpnK (homologs) | Catalyzes the post-translational formation of the thioamide group. rsc.org | Characterized |
| Dehydropiperidine Reductase | tpnL | An F420H2-dependent enzyme that reduces a dehydropiperidine intermediate to form the piperidine ring of series 'a' thiopeptins. nih.gov | Characterized |
| Dehydropiperidine Synthase | Unknown | Formation of the dehydropiperidine ring core of series 'b' thiopeptins. | Uncharacterized nih.gov |
| Leader Peptide Retention Mechanism | Unknown | Process that results in the retention of the N-terminal portion of the precursor peptide. | Uncharacterized nih.gov |
Development of Predictive Models for this compound Activity and Resistance
The development of computational models represents a powerful, forward-looking approach to accelerate this compound research. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, holds great promise. nih.govmdpi.com QSAR models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For this compound, a robust QSAR model could predict the antibacterial potency of hypothetical new analogs before they are synthesized, saving significant time and resources. mdpi.com Such a model would incorporate descriptors related to the macrocycle's conformation, the nature of the side chain, and the electronic properties of the key heterocyclic and dehydroamino acid residues involved in ribosome binding.
In parallel, computational models can be developed to predict and understand resistance. Homology modeling has already been used to predict the three-dimensional structure of enzymes that confer resistance to related antibiotics, such as the thiostrepton-resistance methyltransferase (TSR). uwaterloo.ca A similar approach could be used to model the structure of the this compound binding site on the ribosome (L11-rRNA complex). Docking simulations of this compound into both wild-type and mutant ribosome models could then predict how specific mutations affect binding affinity, providing a quantitative understanding of resistance. researchgate.net Integrated mathematical models could also be developed to predict the emergence and spread of resistant bacterial populations under various conditions, incorporating factors like horizontal gene transfer and the presence of low antibiotic concentrations. nih.gov These predictive tools will be invaluable for guiding the design of more durable and effective this compound-based therapeutics.
Q & A
Q. How can researchers ensure the reproducibility of this compound studies in compliance with FAIR principles?
- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) guidelines by depositing raw spectral data in repositories like Zenodo, sharing detailed synthesis protocols on protocols.io , and using standardized metadata. Reference prior studies explicitly in the methodology to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
